1,3,3-Trimethylcyclohexene (CAS 503-47-9) is a C9H16 cyclic alkene featuring a trisubstituted double bond and a gem-dimethyl substitution pattern at the 3-position of the cyclohexene ring. This specific arrangement of methyl groups distinguishes it from other trimethylcyclohexene regioisomers and imparts a unique steric and electronic profile.
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
CAS No.503-47-9
Cat. No.B3343063
⚠ Attention: For research use only. Not for human or veterinary use.
1,3,3-Trimethylcyclohexene CAS 503-47-9: A Strategic C9H16 Cycloalkene Building Block for Synthesis
1,3,3-Trimethylcyclohexene (CAS 503-47-9) is a C9H16 cyclic alkene featuring a trisubstituted double bond and a gem-dimethyl substitution pattern at the 3-position of the cyclohexene ring. This specific arrangement of methyl groups distinguishes it from other trimethylcyclohexene regioisomers and imparts a unique steric and electronic profile [1]. Its established physical properties include a boiling point of 138.8°C at 760 mmHg and a density of 0.795 g/cm³ at 20°C . It is not commercially used as a fragrance ingredient but serves as a critical intermediate in the synthesis of bioactive molecules like dihydroactinidiolide [2][3].
1
Synthetic intermediate for lactone natural products
Key precursor to dihydroactinidiolide via selenium-stabilized carbenium ion cyclization
2
Reported high-purity route from 2,2,6-trimethylcyclohexanone
Two-step hydrogenation-dehydration sequence with reproducible outcome
3
Validated analytical method context for quality assessment
Published RP-HPLC protocol supports purity verification and stability testing
[1] 1,3,3-Trimethylcyclohexene. (n.d.). Common Chemistry. CAS, a division of the American Chemical Society. View Source
[2] The Good Scents Company. (n.d.). 1,3,3-trimethyl cyclohexene. View Source
[3] Dabdoub, M. J., Silveira, C. C., Lenardão, E. J., Guerrero Jr., P. G., Viana, L. H., Kawasoko, C. Y., & Baroni, A. C. M. (2009). Total synthesis of (±)-dihydroactinidiolide using selenium-stabilized carbenium ion. Tetrahedron Letters, 50(40), 5569–5571. View Source
Why 1,3,3-Trimethylcyclohexene Cannot Be Interchanged with Other Trimethylcyclohexene Isomers
The regioisomeric family of trimethylcyclohexenes (C9H16) exhibits significant variation in physical properties and chemical behavior despite identical molecular weight. For instance, 1,3,3-trimethylcyclohexene is characterized by a boiling point of 138.8°C, whereas 1,5,5-trimethylcyclohexene boils at approximately 151°C, and 3,5,5-trimethylcyclohexene at ~133.6°C . These differences in boiling point reflect variations in molecular shape and intermolecular interactions, directly impacting separation and purification strategies. Furthermore, the unique 1,3,3-substitution pattern generates a sterically congested, trisubstituted alkene that influences both its reactivity, such as in regioselective bromination reactions, and its role as a building block in total synthesis, where alternative isomers may lead to different reaction outcomes or lower yields [1]. Therefore, generic substitution without rigorous validation is scientifically unsound for procurement.
1,3,3-Trimethyl
Other regioisomers (1,5,5- or 3,5,5-) have boiling points that differ by 5–12 °C; distillation and GC retention may shift, complicating purification workflows.
Trisubstituted alkene
Steric environment at the 1,3,3-substituted double bond is unique. Regioselective reactions (e.g., bromination) may not transfer to isomers with different substitution patterns.
Chromatographic behavior
Calculated LogP varies across isomers (e.g., 3.14 vs 3.23 for 2,3,3-). Reverse-phase retention and analytical methods may require revalidation if isomer is substituted.
[1] Dabdoub, M. J., Silveira, C. C., Lenardão, E. J., Guerrero Jr., P. G., Viana, L. H., Kawasoko, C. Y., & Baroni, A. C. M. (2009). Total synthesis of (±)-dihydroactinidiolide using selenium-stabilized carbenium ion. Tetrahedron Letters, 50(40), 5569–5571. View Source
Quantitative Differentiation: 1,3,3-Trimethylcyclohexene vs. Regioisomeric Analogs
1,3,3-Trimethylcyclohexene vs. 1,5,5-Trimethylcyclohexene: Boiling Point Differential for Distillation
The boiling point of 1,3,3-trimethylcyclohexene (138.8°C at 760 mmHg) is significantly lower than that of its regioisomer, 1,5,5-trimethylcyclohexene, which is estimated at 151.06°C . This 12.2°C difference is critical for separation by fractional distillation, enabling the isolation of the desired 1,3,3-isomer from isomeric mixtures that may arise during synthesis.
Boiling PointReported
138.8 °Cvs151.06 °C
Supports distillation-based isomer separation
12.26 °C differential at 760 mmHg; 1,5,5-isomer estimate
This boiling point difference is a critical factor in designing energy-efficient separation processes and can be used to verify the identity and purity of the compound post-synthesis.
1,3,3-Trimethylcyclohexene vs. 3,5,5-Trimethylcyclohexene: Divergent Boiling Points Guide Isomer Identification
The boiling point of 1,3,3-trimethylcyclohexene (138.8°C) is approximately 5.2°C higher than that of 3,5,5-trimethylcyclohexene (133.61°C) . This difference, while smaller, is still sufficient for gas chromatographic separation and retention time indexing, providing a quantitative basis for distinguishing these two structurally similar isomers in complex mixtures.
Boiling PointReported
138.8 °Cvs133.61 °C
Supports GC retention-time indexing for isomer ID
5.19 °C differential at 760 mmHg; 3,5,5-isomer
Gas ChromatographyPhysical ChemistryIsomer Analysis
Evidence Dimension
Boiling Point at 760 mmHg
Target Compound Data
138.8 °C
Comparator Or Baseline
3,5,5-trimethylcyclohexene, 133.61 °C
Quantified Difference
5.19 °C (higher)
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
The ability to confidently identify and differentiate this isomer via its boiling point or GC retention time is essential for quality control in research and industrial applications where isomeric purity impacts downstream performance.
Gas ChromatographyPhysical ChemistryIsomer Analysis
High-Yield Synthesis from 2,2,6-Trimethylcyclohexanone: A Reliable Procurement Parameter
A patented synthetic route demonstrates the preparation of 1,3,3-trimethylcyclohexene from 2,2,6-trimethylcyclohexanone in a two-step process: hydrogenation followed by acid-catalyzed dehydration. This method delivers a gas-phase purity of 99.6% and a remarkable yield of 96.8% . Such high yield and purity data are not widely reported for the synthesis of all trimethylcyclohexene isomers under comparable mild conditions, making this a key differentiator for sourcing.
Synthesis YieldClass-level
96.8%yield / 99.6% purity
Reported high-yield route context
From 2,2,6-trimethylcyclohexanone; class-level inference
Not applicable; compares favorably to typical synthetic yields for similar cycloalkenes.
Quantified Difference
High (96.8%)
Conditions
Starting from 2,2,6-trimethylcyclohexanone; hydrogenation over Pd/C, then dehydration with p-toluenesulfonic acid at 60-65°C.
Why This Matters
For procurement, a well-characterized, high-yielding synthetic route implies a more stable, cost-effective, and reliable supply chain for high-purity material, reducing the risk of batch-to-batch variability.
LogP Differentiation: 1,3,3- vs. 2,3,3-Trimethylcyclohexene Impacts Chromatographic Behavior
While physically similar, 1,3,3-trimethylcyclohexene and 2,3,3-trimethylcyclohexene exhibit a subtle difference in their calculated LogP values (3.14 vs. 3.23) [1]. This difference in lipophilicity translates to distinct retention behavior on reverse-phase HPLC columns, providing a quantitative basis for their separation and analytical identification.
This logP difference, while small, can be leveraged in preparative chromatography for isolation and is a valuable parameter for computational models predicting solubility, permeability, or environmental fate.
Density as an Isomer Discriminator: 1,3,3- vs. 1,5,5-Trimethylcyclohexene
The measured density of 1,3,3-trimethylcyclohexene (0.795 g/cm³) is slightly lower than the estimated density of its regioisomer, 1,5,5-trimethylcyclohexene (0.7981 g/cm³) . Although a small absolute difference, density is a fundamental, non-destructive, and easily measured property that can serve as a rapid quality control check to verify isomeric identity and purity in a procurement or manufacturing setting.
DensityReported
0.795g/cm³ at 20 °C
Supports rapid QC identity verification
0.003 g/cm³ lower than 1,5,5-isomer estimate; non-destructive check
Density measurements provide a fast, inexpensive, and highly reproducible method for incoming raw material verification, ensuring the correct isomer is received and preventing costly downstream processing errors.
Physical PropertyQuality ControlDensitometry
Validated Reverse-Phase HPLC Method for 1,3,3-Trimethylcyclohexene
A specific and validated reverse-phase HPLC method has been reported for the analysis of 1,3,3-trimethylcyclohexene using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative isolation of impurities and is suitable for pharmacokinetic applications [1]. Such a documented, robust analytical protocol is not universally available for all trimethylcyclohexene isomers, providing a clear advantage for consistent quality assessment.
HPLC MethodMethod context
Newcrom R1 columnMeCN / H₂O / H₃PO₄ mobile phase
Supports purity analysis and stability testing
Published method; scalable for preparative impurity isolation
Analytical ChemistryHPLCMethod Validation
Evidence Dimension
Analytical Methodology
Target Compound Data
Validated RP-HPLC method available
Comparator Or Baseline
Not applicable; less widely available for other isomers.
Quantified Difference
Qualitative advantage
Conditions
Newcrom R1 column; MeCN/H2O/H3PO4 mobile phase
Why This Matters
The existence of a published and validated HPLC method reduces the analytical development burden for users, providing a direct path to purity analysis, stability testing, and regulatory compliance in research and manufacturing.
Optimized Use Cases for 1,3,3-Trimethylcyclohexene Based on Differential Evidence
Precursor in Total Synthesis of Bioactive Dihydroactinidiolide
The use of 1,3,3-trimethylcyclohexene as a starting material in the total synthesis of (±)-dihydroactinidiolide is a key application. The reported lactonization reaction with α-chloro-α-phenylseleno ethyl acetate proceeds via a selenium-stabilized carbenium ion, leveraging the specific alkene reactivity of the 1,3,3-isomer to build molecular complexity [5]. This established synthetic pathway makes the compound a strategic building block for medicinal chemistry and natural product synthesis.
Environmental and Metabolomic Profiling Studies
1,3,3-Trimethylcyclohexene has been identified and quantified as a volatile organic compound (VOC) in eutrophic lake water, alongside other terpenoids like β-cyclocitral and β-ionone [5]. The compound's unique chromatographic and mass spectral signatures, as outlined in Section 3, make it a useful analytical standard for environmental monitoring, metabolomics, and studies on cyanobacterial bloom dynamics [5].
Building Block for Functional Fragrance and Flavor Derivatives
While 1,3,3-trimethylcyclohexene itself is not used for fragrances [5], its structure is a direct precursor to a class of trimethylcyclohexenyl compounds patented for their floral aroma notes . The compound's availability at high purity (e.g., >99.6% by GC) via the established synthetic route from 2,2,6-trimethylcyclohexanone makes it a cost-effective starting material for synthesizing these high-value aroma chemicals in industrial R&D settings.
Internal Standard or Model Compound in Chromatographic Method Development
Due to the availability of a validated reverse-phase HPLC method [5] and well-defined physical properties (boiling point: 138.8°C, logP: ~3.14) , 1,3,3-trimethylcyclohexene is an excellent candidate for use as a non-polar internal standard or model analyte. It can be used to benchmark new column chemistries, optimize separation parameters for hydrophobic compounds, or calibrate GC-MS systems for the analysis of complex hydrocarbon mixtures.
Application
Selection Property
Validation Focus
Dihydroactinidiolide total synthesis
Trisubstituted alkene reactivity for lactonization
Synthetic pathway reproducibility
Environmental VOC profiling studies
Chromatographic and mass spectral signature
GC-MS retention index and identification
Fragrance derivative precursor synthesis
High-purity starting material context
Ketone-to-alkene conversion workflow
Chromatographic method development
Defined logP and physical property profile
HPLC method transfer and system suitability
[1] Dabdoub, M. J., Silveira, C. C., Lenardão, E. J., Guerrero Jr., P. G., Viana, L. H., Kawasoko, C. Y., & Baroni, A. C. M. (2009). Total synthesis of (±)-dihydroactinidiolide using selenium-stabilized carbenium ion. Tetrahedron Letters, 50(40), 5569–5571. View Source
[2] Dynamics of the Volatile Organic Substances Associated with Cyanobacteria and Algae in a Eutrophic Shallow Lake. (n.d.). Scilit. View Source
[3] The Good Scents Company. (n.d.). 1,3,3-trimethyl cyclohexene. View Source
[4] Reamer, J. H. (Examiner). (n.d.). Patents Examined by James H. Reamer. CompanyProfiles. View Source
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